molecular formula C8H14O2 B071821 1-Oxaspiro[3.5]nonan-7-ol CAS No. 176598-06-4

1-Oxaspiro[3.5]nonan-7-ol

Cat. No.: B071821
CAS No.: 176598-06-4
M. Wt: 142.2 g/mol
InChI Key: XMOBSKGLTXGRTN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Oxaspiro[35]nonan-7-ol is a bicyclic compound with the molecular formula C8H14O2 It is characterized by a spiro linkage, where a single oxygen atom connects two nonane rings

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Oxaspiro[3.5]nonan-7-ol can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a suitable diol with a dehydrating agent can lead to the formation of the spiro compound. The reaction typically requires a catalyst and is conducted under an inert atmosphere to prevent oxidation .

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and recrystallization to purify the final product .

Chemical Reactions Analysis

Types of Reactions: 1-Oxaspiro[3.5]nonan-7-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various alcohol derivatives .

Scientific Research Applications

1-Oxaspiro[3.5]nonan-7-ol has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 1-Oxaspiro[3.5]nonan-7-ol exerts its effects involves interactions with specific molecular targets. The hydroxyl group can form hydrogen bonds with other molecules, influencing their structure and function. Additionally, the spiro linkage provides a rigid framework that can affect the compound’s reactivity and interactions .

Comparison with Similar Compounds

    7-Oxaspiro[3.5]nonan-1-ol: This compound has a similar structure but differs in the position of the hydroxyl group.

    1-Oxaspiro[4.5]decane: Another spiro compound with a larger ring system.

Uniqueness: 1-Oxaspiro[3.5]nonan-7-ol is unique due to its specific ring size and the position of the hydroxyl group, which influence its chemical properties and reactivity. This makes it a valuable compound for various research applications .

Properties

IUPAC Name

1-oxaspiro[3.5]nonan-7-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O2/c9-7-1-3-8(4-2-7)5-6-10-8/h7,9H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMOBSKGLTXGRTN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCC1O)CCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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